molecular formula C24H24ClN3O4S B11785124 3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide

3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11785124
M. Wt: 486.0 g/mol
InChI Key: GTYRVNPQBSCFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[b]thiophene-2-carboxamide derivative featuring a chloro substituent at the 3-position, a cyclohexyl group, and a 2-methyl-5-nitrophenyl-containing amide side chain. The nitro group may enhance electron-withdrawing effects, while the cyclohexyl moiety could influence lipophilicity and membrane permeability .

Properties

Molecular Formula

C24H24ClN3O4S

Molecular Weight

486.0 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-N-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H24ClN3O4S/c1-15-11-12-17(28(31)32)13-19(15)26-21(29)14-27(16-7-3-2-4-8-16)24(30)23-22(25)18-9-5-6-10-20(18)33-23/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,26,29)

InChI Key

GTYRVNPQBSCFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2CCCCC2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide involves multiple steps. One common approach is to start with the chloro-substituted benzothiophene core, which is then subjected to a series of reactions to introduce the cyclohexyl and nitrophenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzothiophene derivatives .

Scientific Research Applications

3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Simpler thiophene core with a nitro-substituted phenyl ring. Lacks the cyclohexyl group and extended amide chain of the target compound.
  • Key Data: Dihedral angles between thiophene and benzene rings: 8.50–13.53° (vs. likely larger angles in the target compound due to steric hindrance from the cyclohexyl group).
5-Chloro-N-(3-methylphenyl)benzo[b]thiophene-2-carboxamide ()
  • Structure : Shares the chloro-substituted benzo[b]thiophene core but has a 3-methylphenyl group instead of the cyclohexyl-nitro-phenylamide side chain.
  • Key Data: Molecular formula: C₁₆H₁₂ClNOS (simpler than the target compound’s C₂₄H₂₃ClN₃O₄S). Molar mass: 301.79 g/mol (vs. ~493.98 g/mol for the target compound).
  • Functional Implications : Reduced molecular complexity may correlate with lower target specificity or potency compared to the target compound .
L-652,343 (3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo[b]thiophene-2-carboxamide) ()
  • Structure : Contains a trifluoromethyl group and a vinyl-thienyl substituent. Shares the benzo[b]thiophene core but lacks the nitro and cyclohexyl groups.
  • Key Data: Inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC₅₀ values in the nanomolar range. Low ulcerogenicity (therapeutic index superior to indomethacin).
  • Functional Implications : The trifluoromethyl group enhances metabolic stability, suggesting that the target compound’s nitro group might similarly improve enzyme-binding affinity .

Pharmacological Activity

Anti-inflammatory and Analgesic Potential
  • L-652,343 () : Dual COX/5-LOX inhibition reduces prostaglandin and leukotriene synthesis. The target compound’s nitro group may similarly modulate arachidonic acid pathways, though its bulky side chain could alter receptor binding kinetics .
  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide (): Exhibits anti-inflammatory and anticonvulsant activity. The target compound’s amide linkages may enhance hydrogen bonding to targets like COX-2 or ion channels .
Antimicrobial Activity
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Derivatives show genotoxicity and antibacterial effects. The target compound’s nitro and chloro groups may synergize for enhanced microbial inhibition .

Biological Activity

3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24ClN3O3S\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes:

  • A chloro group
  • A cyclohexyl substituent
  • An amino group attached to a nitrophenyl moiety
  • A carboxamide functional group

Biological Activity Overview

The biological activities of the compound are primarily explored through its interactions with various biological targets, including enzymes and receptors. Notably, compounds with similar scaffolds have been investigated for their roles in inhibiting cholinesterases, which are critical in neurotransmitter regulation.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of benzo[b]thiophene derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds derived from benzo[b]thiophene have shown promising inhibitory effects against these enzymes, which are relevant in treating conditions such as Alzheimer's disease.

CompoundAChE IC50 (µM)BChE IC50 (µM)
5f12.520.0
5h15.010.0

The above table illustrates the IC50 values for selected derivatives, indicating their potency as enzyme inhibitors .

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study involving various benzo[b]thiophene derivatives demonstrated that certain compounds exhibited strong inhibitory activity against both AChE and BChE. The most active compounds were further evaluated for their cytotoxic effects on SH-SY5Y neuroblastoma cells, showing no significant toxicity at their IC50 concentrations .
  • Structure-Activity Relationship (SAR) : Molecular docking studies have been employed to elucidate the binding interactions between the compounds and their targets. This research suggests that modifications on the benzo[b]thiophene scaffold can enhance selectivity and potency towards cholinesterases .
  • Antimicrobial Activity : In addition to cholinesterase inhibition, some derivatives have been screened for antimicrobial properties against strains of Staphylococcus aureus, with notable results indicating minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.